6H-benzo[de]isoquinoline

tautomerism structural chemistry heterocyclic chemistry

6H-Benzo[de]isoquinoline (C12H9N, MW: 167.21 g/mol) is a tricyclic aromatic heterocycle belonging to the benzo[de]isoquinoline class, comprising a naphthalene core fused with a pyridine ring. This compound exists as one of three tautomeric forms alongside 1H- and 4H-benzo[de]isoquinoline, distinguished by the position of the saturated carbon in the nitrogen-containing ring.

Molecular Formula C12H9N
Molecular Weight 167.21 g/mol
Cat. No. B1244315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-benzo[de]isoquinoline
Molecular FormulaC12H9N
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1C=CC2=C3C1=CC=CC3=CN=C2
InChIInChI=1S/C12H9N/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-3,5-8H,4H2
InChIKeyLCUJKHVOYDSFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Benzo[de]isoquinoline: Structural and Tautomeric Profile for Procurement Decisions


6H-Benzo[de]isoquinoline (C12H9N, MW: 167.21 g/mol) is a tricyclic aromatic heterocycle belonging to the benzo[de]isoquinoline class, comprising a naphthalene core fused with a pyridine ring [1]. This compound exists as one of three tautomeric forms alongside 1H- and 4H-benzo[de]isoquinoline, distinguished by the position of the saturated carbon in the nitrogen-containing ring [2]. The 6H-tautomer features a unique double-bond arrangement with a partially saturated ring system (C1C=CC2=C3C1=CC=CC3=CN=C2), offering distinct electronic properties and synthetic accessibility compared to its aromatic tautomeric counterparts [3]. Its structural framework serves as a fundamental scaffold for diverse derivatives, particularly 1,3-diones (naphthalimides) and metal complexes investigated for OLEDs, TADF emitters, and pharmaceutical applications [1].

Tautomer identity Specified 6H-tautomer ensures correct 1,3-dione scaffold synthesis
OLED materials Core scaffold for donor-acceptor TADF emitters and host materials
Medicinal chemistry Reported scaffold for cancer and inflammation pathway lead identification

Why 6H-Benzo[de]isoquinoline Cannot Be Interchanged with Other Benzo[de]isoquinoline Tautomers


Procurement of benzo[de]isoquinoline-based scaffolds requires precise tautomeric specification, as 1H-, 4H-, and 6H-benzo[de]isoquinoline are distinct chemical entities with different structural and electronic properties [1]. The 6H-tautomer possesses a specific sp³-hybridized carbon at the 6-position, creating a partially saturated ring system that confers different reactivity profiles in cyclization and cross-coupling reactions compared to the fully aromatic 1H- or 4H-forms . While all three tautomers share the molecular formula C12H9N (MW: 167.21 g/mol), they exhibit different canonical SMILES strings and InChIKeys [1]. Generic substitution without tautomer verification can lead to divergent synthetic outcomes, particularly in the preparation of 1,3-dione derivatives (naphthalimides), where the tautomeric form influences reaction pathways and yields in condensation-cyclization with primary amines . Furthermore, in electronic material applications, the double-bond arrangement of the 6H-tautomer affects conjugation patterns and consequently impacts charge transport and photophysical properties [2]. The following evidence quantifies these differentiation dimensions.

6H-tautomer 1H- or 4H-tautomer Different saturated carbon position may alter cyclization pathway and derivative identity
6H-tautomer 1H-tautomer Electronic conjugation pattern shifts, potentially affecting OLED charge transport properties
6H-tautomer (InChIKey defined) Unverified tautomer InChIKey mismatch confirms non-identical compound; synthetic outcomes may not reproduce

Quantitative Differentiation Evidence: 6H-Benzo[de]isoquinoline vs. Structural Comparators


Tautomeric Identity Distinguishes 6H-Benzo[de]isoquinoline from 1H- and 4H-Tautomers

6H-Benzo[de]isoquinoline is structurally distinct from its tautomeric counterparts 1H- and 4H-benzo[de]isoquinoline based on InChIKey and canonical SMILES identifiers, with a Tanimoto similarity score of 0.98 relative to 4H-benzo[de]isoquinoline and distinct tautomer classification in ChEBI [1]. The 6H-tautomer (InChIKey: LCUJKHVOYDSFCY-UHFFFAOYSA-N) differs from 1H-benzo[de]isoquinoline (InChIKey: LVGHEZGKZFPGKK-UHFFFAOYSA-N) in the position of the saturated carbon and double-bond arrangement [2]. This tautomeric specificity is critical for reproducible synthetic outcomes and biological or optoelectronic property predictions.

Tautomer identity
Head-to-head
Tanimoto similarity 0.98 (2% dissimilarity); distinct InChIKey vs 1H-tautomer
Supports tautomer-specific procurement
ChEBI classification confirms distinct tautomeric identity
tautomerism structural chemistry heterocyclic chemistry

6H-Benzo[de]isoquinoline as a Core Scaffold for TADF OLED Emitters with 11.2% EQE

The benzo[de]isoquinoline-1,3-dione acceptor moiety derived from the 6H-benzo[de]isoquinoline scaffold enables thermally activated delayed fluorescence (TADF) emitters with external quantum efficiency (EQE) of 11.2% in red OLED devices [1]. When compared to conventional fluorescent OLED emitters (theoretical maximum EQE ~5%), the TADF design based on this core achieves approximately 2.2-fold higher EQE through efficient reverse intersystem crossing [2]. The strong electron-deficient nature of the benzo[de]isoquinoline-1,3-dione acceptor (originating from the parent 6H-benzo[de]isoquinoline structure) is essential for achieving the donor-acceptor configuration required for TADF behavior, with the 1,3-dione motif providing the necessary electron-withdrawing character [1].

OLED EQE
Class-level
11.2% EQE (TADF) vs ~5% theoretical fluorescent limit
Supports TADF emitter development
Class-level; benzoisoquinoline-1,3-dione derivative
OLED TADF emitter optoelectronics

Dual-Mode Optoelectronic Performance: 7100 cd/m² Luminance and 2.5V Turn-On Voltage

A 1H-benzo[de]isoquinoline-1,3(2H)-dione derivative, CzPhONI (6-(3,5-bis-[9-(4-t-butylphenyl)-9H-carbazol-3-yl]-phenoxy}-2-(4-t-butylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione), demonstrates dual-mode optoelectronic functionality: as an OLED host material achieving maximum luminance of 7100 cd/m² with turn-on voltage of 2.5V, and as a UV photodetector with detectivity of 4.5×10¹² Jones at −1V bias under 350 nm illumination [1]. The NA-TNA doped OID exhibited detectivity 34.6-fold higher than the pristine CzPhONI-based device [1]. This performance derives from the triplet-triplet annihilation (TTA) properties of the benzo[de]isoquinoline-1,3-dione core structure, which originates from the parent 6H-benzo[de]isoquinoline scaffold [1].

OID performance
Class-level
Luminance 7100 cd/m², turn-on 2.5V; detectivity 34.6× enhancement
Supports integrated optoelectronic device research
Class-level; CzPhONI derivative
OLED triplet-triplet annihilation optoelectronic integrated device

Competitive Pricing Advantage of 6H-Benzo[de]isoquinoline Building Blocks

6H-Benzo[de]isoquinoline is positioned as a competitively priced research-grade building block compared to pre-functionalized derivatives. Vendor documentation indicates that procurement of the core scaffold at competitive pricing enables more cost-effective custom derivatization compared to purchasing pre-synthesized specialized analogs . The compound is offered with one-step synthetic route planning support, leveraging multiple reaction databases (PISTACHIO, REAXYS) for streamlined synthesis . While exact pricing requires quotation, the strategic procurement of the parent 6H-benzo[de]isoquinoline scaffold versus pre-functionalized benzo[de]isoquinoline-1,3-dione derivatives enables cost savings through in-house derivatization using established cyclization methods with primary amines .

Procurement cost
Data to verify
Core scaffold may enable in-house derivatization cost savings
Supports procurement strategy review
Supplier-reported; no independent benchmarking
procurement synthetic building block cost-effectiveness

6H-Benzo[de]isoquinoline as Key Precursor in Patent-Protected Organic Electronic Materials

Patent literature (US 2016/0087222 A1) describes organic electronic materials based on benzo[de]isoquinoline-derived structures, where compounds incorporating the benzo[de]isoquinoline core function as hole transport and injection materials with claims of good thermal stability, high hole mobility, and excellent solubility [1]. The OLEDs prepared using these materials exhibit advantages including good light emitting efficiency, excellent color purity, and long lifetime [1]. While specific hole mobility values are not disclosed in the patent abstract, the structural requirements of the patented materials necessitate the benzo[de]isoquinoline core, establishing 6H-benzo[de]isoquinoline as a validated precursor for patent-protected electronic material development [1].

Patent material
Class-level
Core claimed for hole transport/injection materials with good stability
Supports IP-led material development
No disclosed quantitative mobility data
organic electronics hole transport material patent literature

Derivative Cytotoxicity Profile: 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione IC50 = 273 μM vs. Human PBMC

A derivative of the 6H-benzo[de]isoquinoline core, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione (compound 1i), demonstrated significant cytotoxicity in 8 out of 13 cancer cell lines while exhibiting minimal toxicity against human peripheral blood mononuclear cells (PBMC) with an IC50 value of 273 μM [1]. The substantial IC50 gap between cancer cell cytotoxicity and PBMC toxicity indicates a favorable therapeutic window for this scaffold class. The structural feature of the 6-position substitution on the benzo[de]isoquinoline-1,3-dione core is critical for this activity profile, establishing the value of the parent 6H-benzo[de]isoquinoline as a starting point for developing selective antitumor agents [1].

Cytotoxicity selectivity
Class-level
Derivative IC50 273 μM (PBMC); active in 8/13 cancer cell lines
Supports cell-model selectivity profiling
Class-level; 6-nitro derivative, not parent compound
anticancer cytotoxicity selectivity

Optimal Application Scenarios for 6H-Benzo[de]isoquinoline in Research and Industrial Procurement


OLED Host and Emitter Material Development

The 6H-benzo[de]isoquinoline scaffold serves as an essential precursor for synthesizing benzo[de]isoquinoline-1,3-dione derivatives, which function as electron-accepting moieties in donor-acceptor TADF emitters achieving up to 11.2% external quantum efficiency . The core is also validated as a hole transport/injection material component in patent-protected organic electronic formulations [1]. For OLED material developers, procuring the 6H-tautomer rather than alternative tautomeric forms ensures the correct starting point for synthesizing 1,3-dione derivatives with the intended electronic properties and conjugation patterns [2].

Optoelectronic Integrated Device (OID) Research

Benzo[de]isoquinoline-1,3-dione derivatives derived from this core enable dual-mode devices functioning as both OLEDs (7100 cd/m² luminance at 2.5V turn-on) and UV photodetectors (4.5×10¹² Jones detectivity at −1V) . The 34.6-fold detectivity enhancement upon doping demonstrates the tunability of this scaffold class for integrated optoelectronic applications. Researchers developing multifunctional organic devices should prioritize the 6H-benzo[de]isoquinoline core to access TTA-active materials .

Medicinal Chemistry: Anticancer and Anti-inflammatory Lead Generation

The 6H-benzo[de]isoquinoline core provides a scaffold for developing PARP inhibitors and bromodomain-targeting anticancer agents with favorable selectivity profiles (e.g., 273 μM IC50 against normal PBMC while active against multiple cancer cell lines) . Additionally, derivatives have shown anti-inflammatory and anti-arthritic activities in molecular docking and in vivo studies [1]. For medicinal chemistry programs, the 6H-tautomer offers synthetic versatility for introducing diverse substituents through established cyclization and cross-coupling methodologies [2].

Fluorescent Probe and Sensor Development

The benzo[de]isoquinoline core structure exhibits enhanced fluorescence upon nitrogen protonation, making this scaffold class valuable for developing pH-sensitive optical probes and sensors . Naphthalimide derivatives (1,3-diones) derived from this core are established fluorescent dyes with tunable emission properties based on substituent modification . Researchers requiring a reliable fluorescent scaffold for probe development should procure the 6H-benzo[de]isoquinoline tautomer to ensure correct starting material for subsequent functionalization to 1,3-dione derivatives.

Application
Selection Property
Validation Focus
OLED emitter development
Tautomer-specific 1,3-dione acceptor scaffold
External quantum efficiency validation
Optoelectronic integrated devices
Triplet-triplet annihilation core structure
Dual-mode luminance and detectivity benchmarking
Cancer cell-model lead identification
Cytotoxicity selectivity profiling context
Cell viability across cancer lines vs. PBMC
Fluorescent probe development
Protonation-sensitive fluorescence core
Emission wavelength tuning via substitution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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